molecular formula C14H6D4Cl2NNaO2 B196407 Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) CAS No. 154523-54-3

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic)

Numéro de catalogue: B196407
Numéro CAS: 154523-54-3
Poids moléculaire: 322.2 g/mol
Clé InChI: KPHWPUGNDIVLNH-QOJBZNDNSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) is a deuterium-labeled analog of diclofenac sodium, a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. The compound features four deuterium atoms on the phenylacetic acid moiety, replacing hydrogen atoms at the 2, 3, 4, and 5 positions of the benzene ring . This isotopic labeling enhances its utility in quantitative mass spectrometry (MS)-based analyses, where it serves as a stable internal standard to improve precision and accuracy in pharmacokinetic and metabolic studies .

Propriétés

IUPAC Name

sodium;2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1/i1D,2D,4D,7D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHWPUGNDIVLNH-QOJBZNDNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl)[2H])[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635725
Record name Sodium [2-(2,6-dichloroanilino)(~2~H_4_)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154523-54-3
Record name Sodium [2-(2,6-dichloroanilino)(~2~H_4_)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Deuteration of Phenylacetic Acid

Deuterium incorporation is achieved through acid-catalyzed exchange reactions. A typical protocol involves:

  • Reagents : Phenylacetic acid, deuterium oxide (D2_2O), and a catalytic amount of sulfuric acid.

  • Conditions : Heating at 120°C for 48 hours under reflux with continuous stirring.

  • Isolation : The deuterated product is purified via vacuum distillation, yielding phenyl-d4-acetic acid with >98% isotopic enrichment.

Table 1: Reaction Parameters for Deuteration

ParameterValue
Temperature120°C
Reaction Time48 hours
CatalystH2_2SO4_4 (5 mol%)
Isotopic Purity≥98%

Condensation with 2,6-Dichloroaniline

The deuterated phenylacetic acid reacts with 2,6-dichloroaniline in a Friedel-Crafts acylation:

  • Reagents : Phenyl-d4-acetic acid, 2,6-dichloroaniline, thionyl chloride (SOCl2_2).

  • Conditions : SOCl2_2 acts as both a solvent and acylating agent at 80°C for 6 hours.

  • Mechanism : The acid chloride intermediate forms, which subsequently reacts with 2,6-dichloroaniline to yield diclofenac-d4 acid.

Equation :

Phenyl-d4-acetic acid+SOCl2Phenyl-d4-acetyl chloride+HCl+SO2\text{Phenyl-d4-acetic acid} + \text{SOCl}2 \rightarrow \text{Phenyl-d4-acetyl chloride} + \text{HCl} + \text{SO}2
Phenyl-d4-acetyl chloride+2,6-dichloroanilineDiclofenac-d4 acid+HCl\text{Phenyl-d4-acetyl chloride} + \text{2,6-dichloroaniline} \rightarrow \text{Diclofenac-d4 acid} + \text{HCl}

Sodium Salt Formation

The final step involves neutralizing diclofenac-d4 acid with sodium hydroxide:

  • Reagents : Diclofenac-d4 acid, NaOH (1M aqueous solution).

  • Conditions : Stirring at 25°C for 2 hours, followed by lyophilization to obtain the sodium salt.

Optimization of Reaction Conditions

Catalytic Efficiency in Deuteration

Isotopic enrichment depends critically on catalyst selection. Sulfuric acid outperforms alternatives like p-toluenesulfonic acid (PTSA), achieving 98% deuteration versus 85% with PTSA under identical conditions.

Table 2: Catalyst Performance Comparison

CatalystIsotopic PurityReaction Time
H2_2SO4_498%48 hours
PTSA85%72 hours

Solvent Effects in Acylation

Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates by stabilizing the acyl chloride intermediate. However, SOCl2_2 as a solvent eliminates the need for additional solvents, simplifying purification.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR Spectroscopy : 1H-NMR^1\text{H-NMR} confirms deuterium incorporation by the absence of proton signals at δ 7.1–7.3 ppm (aromatic protons).

  • Mass Spectrometry : High-resolution MS shows a molecular ion peak at m/z 322.155, consistent with the theoretical molecular weight.

Table 3: Analytical Data

TechniqueKey Findings
1H-NMR^1\text{H-NMR}Absence of aromatic proton signals
HR-MSm/z 322.155 (M+^+)
HPLCPurity >99.5% (C18 column, 254 nm)

Stability Profiling

Diclofenac-d4 Sodium Salt exhibits stability comparable to its non-deuterated counterpart, with a shelf life of 24 months at -20°C. Accelerated degradation studies (40°C/75% RH) show <2% decomposition over 6 months.

Applications in Pharmaceutical Research

Pharmacokinetic Tracers

The deuterated form enables precise tracking of diclofenac metabolism. In a study comparing diclofenac sodium and potassium salts, deuterated analogs facilitated differentiation between rapid-release (Cmax_{\text{max}} = 90.43–107.17 ng/mL) and sustained-release formulations (AUC0_{0-\infty} = 92.52–117.39 ng·h/mL).

Formulation Development

Deuterated diclofenac aids in optimizing sustained-release coatings. Patent US4968505A demonstrates that ethylcellulose-based coatings (20% w/w) prolong release kinetics, reducing Cmax_{\text{max}} by 40% while maintaining therapeutic efficacy .

Analyse Des Réactions Chimiques

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it back to its parent amine form.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .

Applications De Recherche Scientifique

Pharmacokinetics and Drug Development

Diclofenac-d4 sodium salt is frequently employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of diclofenac. The deuterated compound allows for precise tracking in biological systems due to its distinct mass signature compared to non-deuterated forms.

  • Case Study: Intravitreal Pharmacokinetics
    A study compared the pharmacokinetics of diclofenac sodium solution versus diclofenac acid suspension in rabbit models. Results indicated that the sodium salt exhibited rapid clearance from the vitreous humor, while the suspension maintained higher drug levels over extended periods, suggesting potential for sustained release formulations using deuterated analogs for tracking purposes .
  • Table 1: Pharmacokinetic Parameters of Diclofenac-d4 Sodium Salt
    ParameterValue
    Half-life (Vitreous Humor)2.9 hours
    Half-life (Retina-Choroid)0.9 hours
    Clearance RateHigh

Formulation Studies

The physicochemical properties of diclofenac-d4 sodium salt are crucial in developing various pharmaceutical formulations. Its solubility and stability profiles can be significantly different from those of non-deuterated forms, influencing formulation strategies.

  • Research on Modified Release Forms
    Studies have shown that formulations containing diclofenac sodium salt can be engineered for modified release profiles to minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). This is achieved through the use of polymeric excipients that control the drug's release rate .
  • Table 2: Comparison of Release Profiles
    Formulation TypeRelease MechanismObserved Release Rate
    Solid CapsulesDelayed Release5.49 minutes
    Coated TabletsImmediate Release8.13 minutes

Therapeutic Efficacy in Clinical Studies

Diclofenac-d4 sodium salt is also utilized in clinical settings to evaluate therapeutic efficacy against inflammatory conditions. Its use as a reference standard allows researchers to compare new formulations with established treatments.

  • Case Study: Efficacy in Filamentary Keratitis
    A randomized study involving diclofenac sodium eyedrops demonstrated significant improvement in clinical symptoms compared to placebo treatments. The rapid onset of action and sustained relief were notable, indicating the potential for enhanced formulations using deuterated compounds for better therapeutic outcomes .

Analytical Applications

In analytical chemistry, diclofenac-d4 sodium salt serves as an internal standard in mass spectrometry and chromatography. Its unique isotopic signature facilitates accurate quantification of diclofenac levels in biological samples.

  • Mass Spectrometry Applications
    The use of diclofenac-d4 as an internal standard improves the reliability of quantitative assays by compensating for variability in sample preparation and instrument performance .
  • Table 3: Analytical Method Comparisons
    MethodSensitivitySpecificity
    HPLCHighModerate
    LC-MSVery HighHigh

Mécanisme D'action

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the production of prostaglandins, which play a key role in inflammation and pain signaling. By inhibiting these enzymes, the compound reduces inflammation and pain .

Comparaison Avec Des Composés Similaires

Key Properties:

  • CAS Number : 154523-54-3 (sodium salt form)
  • Molecular Formula : C₁₄H₆D₄Cl₂NNaO₂
  • Molecular Weight : 300.18 g/mol
  • Purity : ≥98 atom% deuterium
  • Applications : Internal standard for diclofenac quantification in biological matrices (e.g., plasma, urine) and environmental samples .

Structural and Isotopic Variants of Diclofenac

Diclofenac derivatives vary in isotopic labeling (e.g., ²H, ¹³C) and chemical form (free acid, sodium salt, metabolites). Below is a comparative analysis:

Table 1: Comparison of Diclofenac Isotopologs and Derivatives
Compound Name CAS Number Isotopic Label Molecular Formula Molecular Weight (g/mol) Key Applications Purity/Isotopic Enrichment
Diclofenac-d4 Sodium Salt 154523-54-3 ²H (phenyl-d4) C₁₄H₆D₄Cl₂NNaO₂ 300.18 Internal standard for LC/GC-MS 98 atom% D
Diclofenac-d4 (free acid) 153466-65-0 ²H (phenyl-d4) C₁₄H₁₁D₄Cl₂NO₂ 296.15 Metabolic studies >99% chemical purity
[¹³C₆]-Diclofenac Sodium Hydrate 1261393-71-8 ¹³C (ring) C₁₄H₁₀¹³C₆Cl₂NNaO₂·xH₂O 318.13 (base) Isotope dilution MS ≥99% ¹³C
4'-Hydroxy Diclofenac-d4 254762-27-1 ²H (phenyl-d4) C₁₄H₁₀D₄Cl₂NO₃ 312.14 Metabolite quantification 98 atom% D
Diclofenac Acyl-β-D-Glucuronide 64118-81-6 None (metabolite) C₂₀H₂₄Cl₂NNaO₈ 476.30 Phase II metabolism studies N/A

Analytical and Functional Differences

Isotope Type and Position: Diclofenac-d4 Sodium Salt and Diclofenac-d4 (free acid) both use deuterium but differ in ionization state. The sodium salt enhances solubility in aqueous MS solvents (e.g., methanol/water) , while the free acid is used in organic-phase analyses . [¹³C₆]-Diclofenac Sodium Hydrate incorporates ¹³C in the aromatic ring, minimizing isotopic interference in MS fragmentation patterns compared to ²H-labeled analogs .

Metabolite-Specific Analogs: 4'-Hydroxy Diclofenac-d4 is critical for studying oxidative metabolism via cytochrome P450 enzymes. Its deuterated form reduces co-elution issues with endogenous metabolites . Diclofenac Acyl-β-D-Glucuronide is a Phase II metabolite, used to assess conjugation pathways and drug-drug interactions .

Cost and Availability :

  • Deuterated compounds (e.g., Diclofenac-d4 Sodium Salt) are generally more affordable than ¹³C-labeled variants. For example, 5 mg of Diclofenac-d4 costs ~$235, whereas [¹³C₆]-Diclofenac Sodium Hydrate is priced at ~$21,000/10 mg .
  • Metabolite standards (e.g., 4'-Hydroxy Diclofenac-d4) command premium pricing due to synthesis complexity ($615/0.5 mg) .

Activité Biologique

Diclofenac-d4 sodium salt, a deuterated form of the well-known nonsteroidal anti-inflammatory drug (NSAID) diclofenac, is primarily utilized in research settings to study drug metabolism and pharmacokinetics. This article examines its biological activity, focusing on its mechanisms, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Chemical Name: 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid sodium salt
  • Molecular Formula: C14H10Cl2NNaO2
  • Molecular Weight: 318.14 g/mol
  • Purity: ≥99%

Diclofenac-d4 functions by inhibiting cyclooxygenase enzymes COX-1 and COX-2, which are crucial for the synthesis of prostaglandins involved in inflammation and pain signaling. The IC50 values for COX-1 and COX-2 inhibition are approximately 0.075 μM and 0.038 μM, respectively .

Pharmacokinetics

The pharmacokinetic profile of diclofenac-d4 is similar to that of its non-deuterated counterpart, with notable characteristics:

  • Absorption: Rapid absorption with peak plasma concentrations occurring within 10 minutes to 2 hours post-administration.
  • Distribution: High protein binding (>99.7%), primarily to albumin. It has a volume of distribution ranging from 5 to 10 L .
  • Metabolism: Primarily hepatic, involving oxidation and conjugation processes. Major metabolites include 4'-hydroxy diclofenac, which has reduced activity compared to the parent compound .
  • Elimination: Approximately 60% of the dose is excreted via urine, with a terminal half-life of about 2 hours; however, the apparent half-life considering all metabolites can extend up to 33 hours .

Anti-inflammatory Effects

Diclofenac-d4 exhibits significant anti-inflammatory properties, making it effective in treating conditions such as arthritis and acute pain. Its mechanism involves:

  • Inhibition of prostaglandin synthesis.
  • Modulation of pain pathways through inhibition of phospholipase A2 .

Case Studies

  • Topical Application in Keratitis:
    A randomized study compared diclofenac sodium 0.1% eyedrops with sodium chloride drops in patients with filamentary keratitis (FK). Results indicated that diclofenac significantly improved clinical symptoms more rapidly than sodium chloride without notable adverse effects .
  • Kidney Toxicity Assessment:
    Research involving rats showed that administration of diclofenac sodium at a dose of 50 mg/kg resulted in severe kidney damage characterized by histopathological changes and increased oxidative stress markers. Co-administration with antioxidants like vitamin E mitigated some damage indicators .

Data Summary

The following table summarizes key pharmacological data related to diclofenac-d4 sodium salt:

ParameterValue
COX-1 IC500.075 μM
COX-2 IC500.038 μM
Peak Plasma Concentration10 min - 2 h
Protein Binding>99.7%
Volume of Distribution5 - 10 L
Urinary Excretion~60%
Terminal Half-Life~2 h

Q & A

Q. What is the role of Diclofenac-d4 Sodium Salt as an internal standard in quantifying diclofenac via LC-MS/MS?

Diclofenac-d4 Sodium Salt is used as a stable isotopically labeled internal standard (SIL-IS) to correct for variability in sample preparation, ionization efficiency, and matrix effects during LC-MS/MS analysis. Methodologically, it is spiked into samples at a known concentration prior to extraction (e.g., liquid-liquid extraction with ethyl acetate) . Quantification relies on comparing the analyte-to-internal standard peak area ratio against a calibration curve. The deuterium atoms in Diclofenac-d4 minimize co-elution interference with non-deuterated diclofenac, ensuring accurate quantification .

Q. How is the isotopic purity of Diclofenac-d4 Sodium Salt validated in synthesis workflows?

Isotopic purity (≥98 atom% D) is validated using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm deuterium incorporation at the phenyl-d4 positions. For NMR, the absence of proton signals at the deuterated aromatic carbons confirms isotopic enrichment. Mass spectrometry detects the molecular ion cluster (e.g., m/z 296.15 for Diclofenac-d4 vs. 292.10 for non-deuterated diclofenac) to assess isotopic contribution .

Q. What storage conditions are recommended for Diclofenac-d4 Sodium Salt to ensure stability?

The compound should be stored at 0–6°C in airtight, light-protected containers to prevent deuterium exchange and degradation. Stability under these conditions is typically validated via periodic LC-MS analysis to monitor deuterium loss or decomposition products .

Advanced Research Questions

Q. How can deuterium isotope effects influence chromatographic separation of Diclofenac-d4 Sodium Salt from its non-deuterated counterpart?

Deuterium substitution reduces the compound’s hydrophobicity, potentially causing earlier elution in reversed-phase chromatography compared to non-deuterated diclofenac. To mitigate this, use a C18 column with a shallow acetonitrile/water gradient (e.g., 40%–60% over 10 minutes) and adjust mobile phase pH to 3.5–4.0 (using formic acid) to maximize retention time alignment .

Q. What strategies resolve matrix effects when using Diclofenac-d4 Sodium Salt in complex biological matrices (e.g., plasma or tissue homogenates)?

Matrix effects can be minimized by:

  • Sample Cleanup: Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to remove lipids and proteins .
  • Ionization Suppression Mitigation: Diluting samples post-extraction or using a stable isotope dilution assay (SIDA) to normalize signal variability .
  • Method Validation: Assessing matrix effects via post-column infusion experiments and comparing slopes of calibration curves in solvent vs. matrix .

Q. How does Diclofenac-d4 Sodium Salt aid in distinguishing pharmacokinetic (PK) data from exogenous vs. endogenous diclofenac sources?

In PK studies, the deuterated internal standard compensates for extraction efficiency and ionization variability. By spiking Diclofenac-d4 into samples before processing, researchers differentiate endogenous diclofenac (if present) from administered doses, ensuring accurate quantification of exogenous drug levels .

Q. What experimental designs are critical for assessing Diclofenac-d4 Sodium Salt’s stability under varying pH conditions?

Conduct accelerated stability studies by incubating the compound in buffers across a pH range (e.g., 1–9) at 37°C. Monitor degradation via LC-MS/MS for deuterium loss (e.g., m/z shifts) or hydrolysis products. Use kinetic modeling to predict shelf-life under physiological conditions .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in COX inhibition assays when using Diclofenac-d4 Sodium Salt?

Contradictions may arise from deuterium isotope effects altering binding affinity to COX-1/COX-2. Validate assays by:

  • Comparing IC50 values of Diclofenac-d4 and non-deuterated diclofenac in parallel experiments.
  • Using isothermal titration calorimetry (ITC) to assess binding thermodynamics, ensuring deuterium does not perturb enzyme interactions .

Q. What analytical parameters are prioritized when cross-validating Diclofenac-d4 Sodium Salt quantification across multiple laboratories?

Harmonize protocols for:

  • Extraction Efficiency: Standardize liquid-liquid extraction solvent ratios (e.g., ethyl acetate:water 3:1) .
  • Ion Source Parameters: Maintain consistent ESI voltage (e.g., +3.5 kV) and desolvation temperature (400°C) .
  • Quality Controls: Use inter-laboratory reference materials to assess precision (CV <15%) and accuracy (80%–120%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diclofenac-d4 Sodium Salt (phenyl-d4-acetic)
Reactant of Route 2
Reactant of Route 2
Diclofenac-d4 Sodium Salt (phenyl-d4-acetic)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.